1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- typically involves the reaction of 4-fluoroaniline with glyoxal and formaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by nitration using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydride.
Major Products:
Reduction: 2-(4-aminophenyl)-1,4-dimethyl-5-nitro-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the development of enzyme inhibitors and other bioactive molecules .
Medicine: Pharmaceutical applications include the development of drugs with antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 2-(4-chlorophenyl)-1,4-dimethyl-5-nitro-
- 1H-Imidazole, 2-(4-bromophenyl)-1,4-dimethyl-5-nitro-
- 1H-Imidazole, 2-(4-methylphenyl)-1,4-dimethyl-5-nitro-
Uniqueness: The presence of the fluorine atom in 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs .
Eigenschaften
CAS-Nummer |
104575-25-9 |
---|---|
Molekularformel |
C11H10FN3O2 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1,4-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C11H10FN3O2/c1-7-11(15(16)17)14(2)10(13-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
InChI-Schlüssel |
RPGSCNXOVOIKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)F)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.